molecular formula C10H12N2O6 B8371705 2,3-Dimethyl-5,6-dinitro-1,4-dimethoxybenzene

2,3-Dimethyl-5,6-dinitro-1,4-dimethoxybenzene

Cat. No. B8371705
M. Wt: 256.21 g/mol
InChI Key: QCTMJVRFFSTYIY-UHFFFAOYSA-N
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Patent
US06444694B1

Procedure details

2,3-Dimethyl-5,6-dinitro-1,4-dimethoxybenzene (4.0 g; 15 mmol) in EtOH (120 mL) was heated to solution, and 10% palladium on charcoal (1.0 g) was added.. The reaction mixture was hydrogenated at 45 psig for 3 hours. After work-up, 2.41 g (83% yield) of 2,3-dimethyl-5,6-diamino-1,4-dimethoxybenzene was obtained as a yellow solid, m.p. 107-110° C.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([CH3:8])=[C:6]([O:9][CH3:10])[C:5]([N+:11]([O-])=O)=[C:4]([N+:14]([O-])=O)[C:3]=1[O:17][CH3:18]>CCO.[Pd]>[CH3:1][C:2]1[C:7]([CH3:8])=[C:6]([O:9][CH3:10])[C:5]([NH2:11])=[C:4]([NH2:14])[C:3]=1[O:17][CH3:18]

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
CC1=C(C(=C(C(=C1C)OC)[N+](=O)[O-])[N+](=O)[O-])OC
Name
Quantity
120 mL
Type
solvent
Smiles
CCO
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC1=C(C(=C(C(=C1C)OC)N)N)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.41 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 81.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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